molecular formula C19H26Cl2N4O2 B14946473 1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B14946473
M. Wt: 413.3 g/mol
InChI Key: VZXYSALQMPDDOJ-UHFFFAOYSA-N
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Description

1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a bipiperidine core with a dichlorophenyl group, making it a subject of interest for researchers due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 1,4’-bipiperidine with 3,4-dichloroaniline under controlled conditions to form the intermediate product. This intermediate is then reacted with an appropriate acylating agent to introduce the oxoethyl group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipiperidine derivatives.

Scientific Research Applications

1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: Structural isomers with similar biological activities.

    4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenylamines: Compounds with related chemical structures and pharmacological properties.

Uniqueness

1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine core and the presence of both dichlorophenyl and oxoethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H26Cl2N4O2

Molecular Weight

413.3 g/mol

IUPAC Name

1-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H26Cl2N4O2/c20-15-5-4-14(12-16(15)21)23-17(26)13-24-10-6-19(7-11-24,18(22)27)25-8-2-1-3-9-25/h4-5,12H,1-3,6-11,13H2,(H2,22,27)(H,23,26)

InChI Key

VZXYSALQMPDDOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N

Origin of Product

United States

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